molecular formula C4H5FO3 B13775805 2-fluoro-3-oxoButanoic acid

2-fluoro-3-oxoButanoic acid

Cat. No.: B13775805
M. Wt: 120.08 g/mol
InChI Key: CYRIPTOKICWACQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-oxobutanoic acid is an organic compound with the molecular formula C4H5FO3 It is a fluorinated derivative of acetoacetic acid, characterized by the presence of a fluorine atom at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-oxobutanoic acid can be synthesized through the fluorination of acetoacetic acid or its esters. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically occurs in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the large-scale fluorination of ethyl acetoacetate. This process is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-fluoro-3-hydroxybutanoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Fluoro-3-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-3-oxobutanoic acid involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the inhibition of specific metabolic pathways or the modulation of enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Acetoacetic acid: The non-fluorinated parent compound, used in similar applications but with different reactivity.

    3-Oxobutanoic acid: Another keto acid with similar properties but lacking the fluorine atom.

    2-Fluoroacetoacetic acid: A closely related compound with a fluorine atom at a different position.

Uniqueness: 2-Fluoro-3-oxobutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-fluoro-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO3/c1-2(6)3(5)4(7)8/h3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRIPTOKICWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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